2-Iodo-2'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

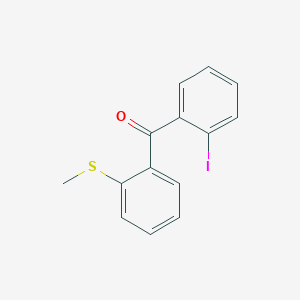

“2-Iodo-2’-thiomethylbenzophenone” is a chemical compound with the molecular formula C14H11IOS and a molecular weight of 354.21 . It is also known by its IUPAC name, (2-iodophenyl)[2-(methylsulfanyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “2-Iodo-2’-thiomethylbenzophenone” is 1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 . This indicates that the compound consists of an iodophenyl group and a methylsulfanylphenyl group connected by a methanone bridge .Physical And Chemical Properties Analysis

“2-Iodo-2’-thiomethylbenzophenone” has a molecular weight of 354.21 .Scientific Research Applications

Electrophilic Cyclization in Organic Synthesis

The synthesis of functionalized heterocycles, like 2,3-dihydroselenophenes and selenophene derivatives, involves electrophilic cyclization using electrophiles such as iodine. This process, utilizing compounds like 2-Iodo-2'-thiomethylbenzophenone, is crucial in organic synthesis for producing cyclized products with high efficiency under mild conditions (Schumacher et al., 2010).

Applications in Polyvalent Iodine Chemistry

Polyvalent iodine compounds, including those related to 2-Iodo-2'-thiomethylbenzophenone, are significant in organic synthesis. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them valuable for various oxidative transformations in complex organic molecules (Zhdankin & Stang, 2008).

Dearomatization of Phenols and Anilines

In the field of synthetic chemistry, the treatment of phenols and anilines with λ3- and λ5-iodane compounds, related to 2-Iodo-2'-thiomethylbenzophenone, leads to regioselective dearomatization. This methodology is crucial for producing ortho-quinol imines and cyclohexa-2,4-dienone derivatives (Quideau et al., 2005).

Chemoselectivity in Ruthenium-Catalyzed Cyclization

Ruthenium-catalyzed cyclization, utilizing compounds like 2-Iodo-2'-thiomethylbenzophenone, demonstrates solvent-dependent chemoselectivity. This process is important for efficiently producing diverse chemical structures under varying conditions (Lin et al., 2005).

Formation of N-Heterocyclic Carbenes

2-Iodo-2'-thiomethylbenzophenone-related compounds are involved in the formation of N-heterocyclic carbenes through tautomerization of mesomeric betaines. This process is significant for creating cyclic boron adducts and palladium complexes, which are valuable in organic and medicinal chemistry (Liu et al., 2016).

properties

IUPAC Name |

(2-iodophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVCOGDUTRTLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641534 |

Source

|

| Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-2'-thiomethylbenzophenone | |

CAS RN |

890098-51-8 |

Source

|

| Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)